
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H12BNO4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane or alkene.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with similar reactivity in cross-coupling reactions.
5-Methoxy-3-pyridineboronic acid pinacol ester: A related compound with a methoxy group and pinacol ester protecting group.
(5-Methoxycarbonyl)-3-pyridinylboronic acid: A compound with a similar structure but different functional groups.
Uniqueness
These substituents may provide steric and electronic effects that differentiate it from other boronic acid derivatives .
Propiedades
Fórmula molecular |
C10H12BNO4 |
|---|---|
Peso molecular |
221.02 g/mol |
Nombre IUPAC |
(2-cyclopropyl-5-methoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO4/c1-16-10(13)7-4-8(11(14)15)9(12-5-7)6-2-3-6/h4-6,14-15H,2-3H2,1H3 |
Clave InChI |
IVWQXCKCMMWODY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CN=C1C2CC2)C(=O)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


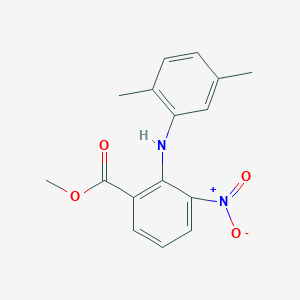
![(R)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12939568.png)
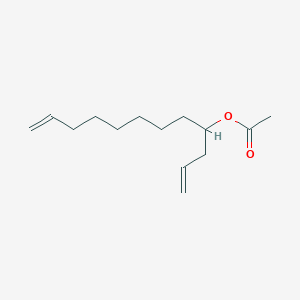


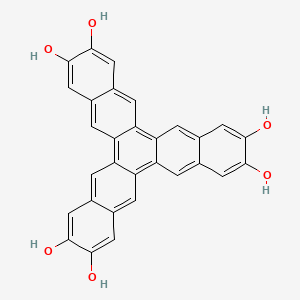
![2-{[5-(4-Fluorophenyl)-1,2,4-triazin-3-yl]sulfanyl}benzoic acid](/img/structure/B12939619.png)

![1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol](/img/structure/B12939634.png)
![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetonitrile](/img/structure/B12939638.png)

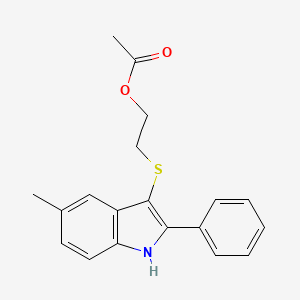
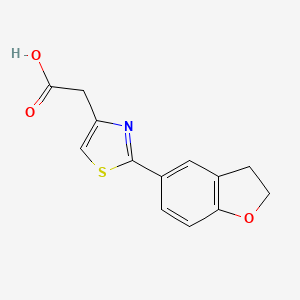
![2,4-Dichloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B12939662.png)
